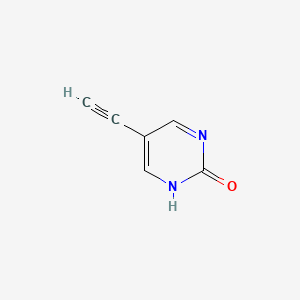

2(1H)-Pyrimidinone, 5-ethynyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2(1H)-Pyrimidinone, 5-ethynyl- is a heterocyclic organic compound that features a pyrimidinone ring with an ethynyl group at the 5-position

Métodos De Preparación

The synthesis of 2(1H)-Pyrimidinone, 5-ethynyl- can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrimidinone precursor with an ethynylating agent under controlled conditions. For instance, the reaction of 2(1H)-pyrimidinone with ethynyl bromide in the presence of a base such as potassium carbonate can yield 2(1H)-Pyrimidinone, 5-ethynyl-.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and specific reaction conditions to ensure high efficiency and purity of the final product.

Análisis De Reacciones Químicas

2(1H)-Pyrimidinone, 5-ethynyl- undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidinones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2(1H)-Pyrimidinone, 5-ethynyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for biochemical assays.

Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Mecanismo De Acción

The mechanism of action of 2(1H)-Pyrimidinone, 5-ethynyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing new drugs.

Comparación Con Compuestos Similares

2(1H)-Pyrimidinone, 5-ethynyl- can be compared with other similar compounds, such as:

2(1H)-Pyrimidinone, 5-methyl-: This compound has a methyl group instead of an ethynyl group, which affects its reactivity and applications.

2(1H)-Pyrimidinone, 5-phenyl-: The presence of a phenyl group introduces aromaticity and alters the compound’s chemical properties.

2(1H)-Pyrimidinone, 5-aminomethyl-: The aminomethyl group provides additional sites for chemical modification and enhances the compound’s biological activity.

The uniqueness of 2(1H)-Pyrimidinone, 5-ethynyl- lies in its ethynyl group, which imparts distinct reactivity and potential for diverse applications in various fields.

Actividad Biológica

2(1H)-Pyrimidinone, 5-ethynyl- (CAS No. 156991-81-0) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various pharmacological applications, particularly as an enzyme inhibitor and in the treatment of several diseases.

The biological activity of 2(1H)-Pyrimidinone, 5-ethynyl- is primarily attributed to its ability to inhibit key enzymes involved in nucleic acid metabolism. This inhibition can disrupt cellular processes such as DNA replication and transcription, leading to significant effects on cell growth and proliferation.

Anticancer Activity

Research indicates that 2(1H)-Pyrimidinone, 5-ethynyl- possesses anticancer properties. It has been shown to induce apoptosis in cancer cells by modulating multiple signaling pathways. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancers.

Table 1: Anticancer Activity of 2(1H)-Pyrimidinone, 5-ethynyl-

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Inhibition of cell proliferation |

| HeLa (Cervical) | 18 | Modulation of apoptotic pathways |

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This effect is mediated through the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in inflammatory responses.

Case Study:

A study conducted on lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with 2(1H)-Pyrimidinone, 5-ethynyl- significantly reduced levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

Antioxidant Activity

2(1H)-Pyrimidinone, 5-ethynyl- has shown promising antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models, which is critical for preventing cellular damage associated with various diseases.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging (%) | IC50 (µM) |

|---|---|---|

| 2(1H)-Pyrimidinone, 5-ethynyl- | 85 | 25 |

| Ascorbic Acid | 90 | 10 |

Pharmacokinetics

The pharmacokinetic profile of 2(1H)-Pyrimidinone, 5-ethynyl- suggests good oral bioavailability and moderate plasma half-life. Studies indicate that the compound is metabolized primarily in the liver, with a clearance rate suitable for therapeutic applications.

Propiedades

IUPAC Name |

5-ethynyl-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c1-2-5-3-7-6(9)8-4-5/h1,3-4H,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBQNWHGFBPRNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CNC(=O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.